chemical structure and molecular weight of N-trityl-L-valine
chemical structure and molecular weight of N-trityl-L-valine
An In-Depth Technical Guide to N-trityl-L-valine: Synthesis, Characterization, and Application in Modern Peptide Chemistry
Introduction
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the repertoire of available protective agents, N-trityl-L-valine stands out as a crucial building block, particularly valued for its role in mild, acid-labile protection strategies. The trityl (triphenylmethyl, Trt) group, a bulky and highly acid-sensitive moiety, provides robust protection for the α-amino function of L-valine, yet can be cleaved under exceptionally gentle conditions. This attribute makes it indispensable for the synthesis of complex peptides and sensitive biomolecules where harsh deprotection reagents, such as strong acids or bases, would be detrimental.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties of N-trityl-L-valine, detailed protocols for its synthesis and characterization, and a field-proven perspective on its application in Solid-Phase Peptide Synthesis (SPPS). The narrative is grounded in the principles of causality, ensuring that each procedural step is explained with its underlying scientific rationale, thereby offering a self-validating framework for its use in the laboratory.
Physicochemical Properties of N-trityl-L-valine
N-trityl-L-valine is a derivative of the essential amino acid L-valine, where the nitrogen atom of the α-amino group is substituted with a trityl group. This modification dramatically alters the molecule's properties, rendering the amino group unreactive to peptide coupling conditions until the trityl group is intentionally removed.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₅NO₂ | [1] |
| Molecular Weight | 359.46 g/mol | [1] |
| CAS Number | 47522-06-5 | [1] |
| Appearance | White to off-white powder | [2] |
| SMILES | CC(C)C(O)=O | [1] |
The bulky, hydrophobic nature of the three phenyl rings of the trityl group significantly increases the compound's solubility in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and chloroform, which are commonly used in peptide synthesis.
The Trityl Group in Orthogonal Peptide Synthesis Strategies
Modern peptide synthesis relies on the principle of orthogonal protection, where different classes of protecting groups can be removed selectively under distinct chemical conditions without affecting others. The most common strategy is the Fmoc/tBu approach, which uses a base-labile group (Fmoc) for N-terminal protection and acid-labile groups (like tBu) for side-chain protection.
The N-trityl group offers a unique advantage within this framework by introducing a third level of orthogonality due to its extreme acid lability. It can be cleaved under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in DCM) that leave more robust acid-labile groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) intact.[3][4][5] This enables highly specific synthetic routes, such as the on-resin modification of side chains or the synthesis of protected peptide fragments.
Caption: Orthogonality of common protecting groups in peptide synthesis.
Synthesis of N-trityl-L-valine
The preparation of N-trityl-L-valine is typically achieved through the reaction of an L-valine ester with trityl chloride, followed by saponification to yield the free acid.[3][5] The use of an ester intermediate is crucial because direct tritylation of the free amino acid is often inefficient due to the poor solubility of the amino acid in suitable organic solvents and the competing reaction of the carboxylate group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-trityl-L-valine methyl ester
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Reaction Setup: Suspend L-valine methyl ester hydrochloride (1 equivalent) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF).
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Base Addition: Cool the suspension in an ice bath and add triethylamine (TEA) (2.2 equivalents) dropwise. The TEA serves a dual purpose: it deprotonates the amino ester hydrochloride to the free amine and neutralizes the HCl generated during the reaction.
-
Tritylation: Add a solution of trityl chloride (1 equivalent) in DCM to the reaction mixture.
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Reaction: Remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and any excess DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-trityl-L-valine methyl ester.
Step 2: Saponification to N-trityl-L-valine
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Hydrolysis: Dissolve the crude methyl ester in a suitable solvent like dioxane.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) in a methanol/water mixture.
-
Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification & Extraction: Once the hydrolysis is complete, remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted trityl chloride or trityl alcohol.
-
Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute acid (e.g., 1N HCl or citric acid) to a pH of ~3-4, leading to the precipitation of the product.
-
Isolation: Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield pure N-trityl-L-valine.
Caption: Workflow for the synthesis of N-trityl-L-valine.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized N-trityl-L-valine before its use in peptide synthesis.
| Technique | Expected Results |
| ¹H-NMR | - Multiplet at ~7.1-7.5 ppm corresponding to the 15 aromatic protons of the trityl group.[3] - Signals for the valine backbone: α-CH, β-CH, and γ-CH₃ protons. |
| ¹³C-NMR | - Aromatic carbon signals between ~126-145 ppm.[3] - A quaternary carbon signal for the trityl C-N carbon around 71 ppm.[3] - A signal for the carboxylic acid carbon (>175 ppm).[3] - Aliphatic signals for the valine side chain. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 358.45. |
| TLC/HPLC | A single major spot/peak indicating high purity. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of N-trityl-L-valine is in Fmoc-based SPPS, where its unique deprotection profile allows for advanced synthetic strategies.
Protocol: SPPS Cycle with N-trityl-L-valine
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Wang or Rink Amide resin).
-
Resin Preparation: Start with a deprotected amino group on the resin (after Fmoc removal with 20% piperidine in DMF).
-
Activation: In a separate vessel, pre-activate N-trityl-L-valine (3-4 equivalents) with a coupling reagent like HBTU/HATU (3-4 equivalents) and a base such as DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours. Insight: The steric bulk of the trityl group may slow coupling kinetics, so a longer reaction time or a double coupling may be necessary to ensure completion.
-
Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents.
-
N-terminal Deprotection:
-
To remove the N-trityl group, treat the resin with a solution of 1-2% TFA in DCM containing 2% triisopropylsilane (TIPS) as a scavenger.[3][4][6]
-
Flow the solution through the resin for approximately 10-15 minutes, monitoring for the release of the yellow-orange trityl cation, which indicates successful deprotection.[4]
-
Causality: The low concentration of TFA is sufficient to protonate the nitrogen and facilitate the departure of the highly stable trityl carbocation, which is then quenched by the TIPS scavenger. This condition is too mild to cleave side-chain tBu groups.
-
-
Washing & Neutralization: Wash the resin with DCM, then DMF. Neutralize the resulting amine salt with a solution of 10% DIEA in DMF before proceeding to the next coupling step.
Caption: SPPS cycle for the incorporation of N-trityl-L-valine.
Conclusion
N-trityl-L-valine is more than a simple protected amino acid; it is a strategic tool that expands the capabilities of peptide chemists. Its defining feature—the extreme acid lability of the trityl group—introduces a level of finesse and selectivity that is critical for the assembly of delicate and structurally complex polypeptides. By understanding its properties, synthesis, and the mechanistic basis for its application, researchers can confidently leverage N-trityl-L-valine to navigate the challenges of modern peptide synthesis, ultimately accelerating the pace of discovery in science and medicine.
References
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de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. [Link]
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Faghihi, K., & Shabanian, M. (2013). Synthetic route of N-trimellitylimido-L-valine 3. ResearchGate. [Link]
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Theodoropoulos, D., & Gazopoulos, J. (1954). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 76(21), 5345-5347. [Link]
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Boerman, M. A., et al. (2008). A general method for the synthesis of large and complex peptides by native chemical ligation. Organic & Biomolecular Chemistry, 6(19), 3477-3485. [Link]
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Adamski, P. (2023). Integration of Compartmentalization and Metabolism in Systems of Synthetic Replicators. University of Groningen. [Link]
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Albericio, F., et al. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
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Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363. [Link]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
